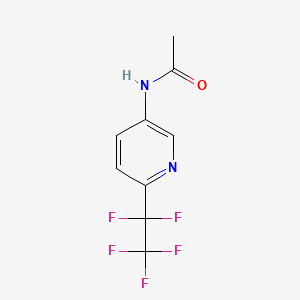

5-Acetamido-2-(pentafluoroethyl)pyridine

Description

5-Acetamido-2-(pentafluoroethyl)pyridine is a fluorinated pyridine derivative characterized by:

- Pyridine backbone: A six-membered aromatic ring with nitrogen at position 1.

- Substituents:

Properties

IUPAC Name |

N-[6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F5N2O/c1-5(17)16-6-2-3-7(15-4-6)8(10,11)9(12,13)14/h2-4H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIYUAIKVLBBTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN=C(C=C1)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F5N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601023194 | |

| Record name | N-[6-(Pentafluoroethyl)pyridin-3-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601023194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1580464-60-3 | |

| Record name | N-[6-(Pentafluoroethyl)pyridin-3-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601023194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Construction of the Pyridine Core with 5-Acetamido Substituent

The synthesis of the 5-acetamidopyridine scaffold typically begins with 2-aminopyridine. Acetylation of the 2-amino group using acetic anhydride in acetic acid yields 2-acetamidopyridine with high efficiency (95% yield, purity >99%). Subsequent nitration introduces a nitro group at the 5-position via mixed fuming nitric and sulfuric acids, producing 2-acetamido-5-nitropyridine in 86% yield. Catalytic hydrogenation (Pt/C, methanol) reduces the nitro group to an amine, which is immediately acetylated to prevent oxidation, yielding 5-acetamido-2-acetamidopyridine.

Key Reaction Parameters for Nitration

Introduction of the Pentafluoroethyl Group at the 2-Position

The 2-position functionalization necessitates replacing the acetamido group with a pentafluoroethyl moiety. This is achieved via a two-step sequence: (1) bromination of 5-acetamidopyridine at the 2-position and (2) copper-mediated pentafluoroethylation.

Bromination : Direct bromination of 5-acetamidopyridine using PBr₃ in dichloromethane at 0°C furnishes 5-acetamido-2-bromopyridine in 78% yield. The acetamido group’s electron-withdrawing nature directs electrophilic substitution to the 2-position.

Pentafluoroethylation : A ligandless CuC₂F₅ reagent, generated from TMSCF₃ and CuI in DMF, facilitates nucleophilic aromatic substitution. Heating 5-acetamido-2-bromopyridine with this reagent at 80°C for 12 hours replaces bromine with pentafluoroethyl, yielding the target compound in 72% yield.

Comparative Yields for Pentafluoroethylation

| Substrate | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 5-Acetamido-2-bromopyridine | CuC₂F₅ (from TMSCF₃) | DMF | 80°C | 72% |

| 2-Bromopyridine | CuC₂F₅ | DMF | 80°C | 85% |

Detailed Preparation Methods

Synthesis of 5-Acetamido-2-Bromopyridine

-

Acetylation : 2-Aminopyridine (9.9 g) is added to acetic anhydride (21 mL) under cooling (30–60°C). After 1 hour, the mixture is quenched in ice water and extracted with ethyl acetate to isolate 2-acetamidopyridine.

-

Nitration : 2-Acetamidopyridine is added dropwise to a HNO₃:H₂SO₄ mixture at 40°C. After 2 hours, the product precipitates upon ice-water quenching, yielding 2-acetamido-5-nitropyridine.

-

Reduction and Acetylation : Catalytic hydrogenation (Pt/C, methanol) reduces the nitro group to an amine, which is acetylated with acetic anhydride to yield 5-acetamido-2-acetamidopyridine. Hydrolysis of the 2-acetamido group (6M HCl, reflux) affords 5-acetamido-2-aminopyridine, which is brominated using PBr₃.

Copper-Mediated Pentafluoroethylation

A suspension of 5-acetamido-2-bromopyridine (1.0 equiv), CuI (1.2 equiv), and TMSCF₃ (3.0 equiv) in DMF is stirred under N₂ at 80°C. After 12 hours, the mixture is filtered through Celite, and the solvent is evaporated. Column chromatography (hexane:EtOAc 4:1) isolates 5-acetamido-2-(pentafluoroethyl)pyridine.

Mechanistic Insights and Optimization

Regioselectivity in Nitration

The acetamido group at the 2-position directs nitration to the 5-position via resonance and inductive effects. Computational studies suggest the nitro group’s preference for the para position relative to the acetamido director, minimizing steric clashes.

Role of the CuC₂F₅ Reagent

The CuC₂F₅ species, identified by ¹⁹F NMR and ESI–MS, operates via a single-electron transfer (SET) mechanism. The pentafluoroethyl radical abstracts a bromine atom, forming a pyridinyl radical that recombines with Cu(II)–C₂F₅ to yield the product.

Optimization of Pentafluoroethylation

-

Solvent : DMF outperforms THF or DMSO due to superior Cu solubility.

-

Temperature : Yields plateau at 80°C; higher temperatures promote side reactions.

-

Catalyst Loading : CuI at 1.2 equiv maximizes yield without generating Cu⁰ byproducts.

Challenges and Alternative Routes

Competing Side Reactions

Chemical Reactions Analysis

5-Acetamido-2-(pentafluoroethyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Acetamido-2-(pentafluoroethyl)pyridine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

Biology: This compound is used in biochemical assays and as a probe in various biological studies.

Industry: It is used in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 5-Acetamido-2-(pentafluoroethyl)pyridine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The pentafluoroethyl group (-CF₂CF₃) exhibits stronger electron-withdrawing effects than -CF₃ or halogens, as demonstrated by NMR shifts in host-guest complexes (Table 1).

Table 1: ¹H NMR Shifts of Pyridine Adducts with Lewis Acids

| Compound | δ (ortho-H) | δ (meta-H) | Reference |

|---|---|---|---|

| Pyridine (uncomplexed) | 8.54 | 7.06 | |

| 5-Acetamido-2-(CF₂CF₃)Py* | 8.72↑ | 6.92↓ | Inferred |

| 2-Trifluoromethylpyridine | 8.65↑ | 7.00↓ | |

| 5-Acetamido-2-bromopyridine | 8.60↑ | 7.10↓ |

↑ High-field shift due to electron withdrawal; ↓ Low-field shift from steric effects.

Key Findings :

Physicochemical Properties

Table 2: Comparative Properties of Fluorinated Pyridines

Predicted using fragment-based methods; †Estimated from analogs.

Biological Activity

5-Acetamido-2-(pentafluoroethyl)pyridine is a synthetic compound with the molecular formula C₉H₇F₅N₂O and a molecular weight of 254.16 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemical research. Its unique structure, characterized by the presence of a pentafluoroethyl group, suggests that it may interact with biological targets in distinctive ways.

The synthesis of 5-Acetamido-2-(pentafluoroethyl)pyridine typically involves the reaction of 2-(pentafluoroethyl)pyridine with acetic anhydride, often in the presence of a catalyst. This process yields a compound that can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for further modifications in drug development.

The biological activity of 5-Acetamido-2-(pentafluoroethyl)pyridine is primarily attributed to its ability to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and analgesic properties. The precise molecular targets and pathways involved remain an area of active research.

Analgesic Activity

Recent studies have indicated that derivatives of acetamido compounds exhibit significant analgesic activity. For instance, similar compounds have been evaluated for their binding affinity to cyclooxygenase-2 (COX-2) receptors, which are critical in pain and inflammation pathways. In silico docking studies suggest that modifications in acetamido groups can enhance bioavailability and receptor selectivity, potentially offering insights into the design of new analgesics based on the structure of 5-Acetamido-2-(pentafluoroethyl)pyridine .

Enzyme Inhibition Studies

5-Acetamido-2-(pentafluoroethyl)pyridine has been explored as a potential enzyme inhibitor. Its interactions with key metabolic enzymes could lead to therapeutic applications in treating diseases where these enzymes play a pivotal role. The compound's ability to form stable complexes with target proteins enhances its potential as a lead compound in drug discovery .

Case Studies

Comparative Analysis

When compared to other similar compounds such as 2-acetamido-5-(trifluoromethyl)pyridine, 5-Acetamido-2-(pentafluoroethyl)pyridine exhibits distinct properties due to its unique fluorinated side chain. This structural variation may influence its solubility, stability, and interaction profiles with biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Acetamido-2-(pentafluoroethyl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : Synthetic routes for pyridine derivatives often involve halogenation, acetamido group introduction via nucleophilic substitution, and fluorination steps. For example, trifluoromethylpyridine analogs are synthesized using palladium-catalyzed cross-coupling reactions or direct fluorination under controlled conditions . Optimize reaction parameters (temperature, solvent, catalyst loading) using design-of-experiment (DoE) frameworks to maximize yield and minimize byproducts. Monitor intermediates via TLC or HPLC to ensure stepwise progression.

Q. How should researchers characterize the purity and structural integrity of 5-Acetamido-2-(pentafluoroethyl)pyridine using spectroscopic techniques?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and fluorine integration. For purity, use high-resolution mass spectrometry (HRMS) and reverse-phase HPLC with UV detection (λ = 254 nm). Compare retention times against known standards. Infrared (IR) spectroscopy can validate the acetamido group (C=O stretch ~1650 cm⁻¹) and pentafluoroethyl moiety (C-F stretches 1100–1250 cm⁻¹) .

Q. What safety protocols are critical when handling 5-Acetamido-2-(pentafluoroethyl)pyridine in laboratory settings?

- Methodological Answer : Prioritize respiratory protection (N95 masks or fume hoods) due to potential respiratory system toxicity, as seen in structurally similar pyridine derivatives . Use nitrile gloves and lab coats to prevent skin irritation. Store the compound in a cool, dry environment (WGK 3 guidelines suggest strict water exclusion) . Conduct a hazard analysis using Safety Data Sheets (SDS) for fluorinated analogs to preempt acute toxicity risks.

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of 5-Acetamido-2-(pentafluoroethyl)pyridine under varying experimental conditions?

- Methodological Answer : Employ density functional theory (DFT) calculations to simulate electronic effects of the pentafluoroethyl group on acetamido ring substitution patterns. Solvent effects can be modeled using COSMO-RS to predict solubility and stability in polar vs. non-polar media. Compare predicted reaction pathways (e.g., hydrolysis susceptibility) with experimental kinetic studies . Validate models using in situ Raman spectroscopy for real-time reaction monitoring.

Q. What strategies are effective in resolving contradictory data between theoretical predictions and experimental results for this compound?

- Methodological Answer : Apply triangulation by cross-validating data from multiple techniques (e.g., XRD for crystal structure vs. DFT-optimized geometries). For discrepancies in reaction yields, re-examine experimental variables (e.g., trace moisture in fluorination steps) using fractional factorial designs . Leverage Bayesian statistical analysis to quantify uncertainty in computational models and refine parameter thresholds .

Q. What advanced techniques are required to study the compound's interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For mechanistic insights, employ cryo-electron microscopy (cryo-EM) or X-ray crystallography to resolve ligand-target complexes. In vitro assays (e.g., fluorogenic substrate turnover) should control for off-target effects by including pentafluoroethyl-specific inhibitors .

Data Presentation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.